2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethylamine hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry and material science. With the molecular formula and a CAS number of 1249309-88-3, this compound features an oxadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the cyclobutyl group enhances its chemical properties, making it a subject of interest in various scientific research fields.
The compound is classified as an oxadiazole derivative, which is known for its diverse biological activities. Oxadiazoles are recognized for their potential in drug development due to their ability to interact with biological targets. This specific derivative, with its ethylamine chain, adds to the structural diversity of oxadiazole compounds, making it valuable for further research and application.
The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethylamine hydrochloride typically involves several steps:
The molecular structure of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethylamine hydrochloride can be described as follows:
InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H
The structure features a cyclobutyl group attached to the 5-position of the oxadiazole ring, with an ethylamine group at the 2-position. This configuration contributes to its unique chemical properties.
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethylamine hydrochloride can undergo several types of chemical reactions:
These reactions are influenced by specific reagents and conditions tailored for desired transformations.
The mechanism of action for 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethylamine hydrochloride involves its interaction with biological targets at the molecular level:
Research indicates that compounds with oxadiazole cores often exhibit significant biological activity due to their structural properties.
The physical properties of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethylamine hydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 203.669 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in polar solvents |
Hazard Classification | Irritant |
These properties highlight its potential handling precautions during laboratory work.
The applications of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-y)ethylamine hydrochloride span multiple fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3